molecular formula C7H12ClF2NO2S B6184936 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride CAS No. 1690364-40-9

9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Cat. No. B6184936
CAS RN: 1690364-40-9
M. Wt: 247.7
InChI Key:
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Description

9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride (DFAH) is a cyclic difluoroketone derivative with potential applications in the fields of medical research and drug development. It is a small molecule with a molecular weight of about 250 Da, which makes it suitable for use in drug delivery systems. DFAH has been studied for its ability to modify the activity of certain enzymes, which may lead to new treatments for diseases.

Scientific Research Applications

9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has been studied for its ability to modulate the activity of certain enzymes, such as cytochrome P450 and phosphodiesterases. These enzymes are involved in the metabolism of drugs and other chemicals, and their modulation can lead to new treatments for diseases. 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has also been studied for its ability to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood and behavior, and modulation of its activity may lead to new treatments for depression and anxiety. 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has also been studied for its ability to modulate the activity of certain ion channels, such as the potassium channel Kv1.4. Modulation of these channels may lead to new treatments for epilepsy and other neurological disorders.

Mechanism of Action

The mechanism of action of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is not yet fully understood. However, it is believed that the compound acts by binding to and modulating the activity of certain enzymes, receptors, and ion channels. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride have been studied in animal models. It has been shown to modulate the activity of certain enzymes, receptors, and ion channels, which may lead to new treatments for diseases. The compound has also been shown to have anti-inflammatory and analgesic effects, which may be useful for treating pain and inflammation. Additionally, 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has been shown to have neuroprotective effects, which may be useful for treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride in laboratory experiments is its small size and low toxicity. This makes it suitable for use in drug delivery systems and other applications. Additionally, the compound is relatively easy to synthesize and is available in high yields. The main limitation of using 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride in laboratory experiments is its lack of specificity. The compound has been shown to modulate the activity of several enzymes, receptors, and ion channels, which can lead to unpredictable results.

Future Directions

The potential applications of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride are numerous and there are many possible future directions for research. One potential direction is to further investigate the compound’s ability to modulate the activity of certain enzymes, receptors, and ion channels. This could lead to new treatments for diseases. Additionally, further research could be done to investigate the compound’s anti-inflammatory and analgesic effects, as well as its potential neuroprotective effects. Finally, research could be done to develop new methods of synthesis for 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride, as well as new drug delivery systems for the compound.

Synthesis Methods

The synthesis of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has been studied extensively and several methods have been developed. The most common method involves the reaction of cyclopentanone with trifluoroacetic anhydride, followed by hydrolysis with hydrochloric acid. This method has been used to synthesize 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride in high yields, with yields of up to 90%. Other methods have also been developed, such as the reaction of cyclopentanone with fluorobenzene, followed by hydrolysis with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride involves the reaction of 2,5-dimethyl-1,3-dithiolane-2,4-dione with 1,3-difluoro-2-propanolamine followed by cyclization and hydrochloride salt formation.", "Starting Materials": [ "2,5-dimethyl-1,3-dithiolane-2,4-dione", "1,3-difluoro-2-propanolamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2,5-dimethyl-1,3-dithiolane-2,4-dione is reacted with 1,3-difluoro-2-propanolamine in the presence of a base such as sodium hydroxide to form the intermediate 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-diol.", "Step 2: The intermediate is then cyclized by heating with a dehydrating agent such as phosphorus oxychloride to form 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione.", "Step 3: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid." ] }

CAS RN

1690364-40-9

Product Name

9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride

Molecular Formula

C7H12ClF2NO2S

Molecular Weight

247.7

Purity

95

Origin of Product

United States

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